molecular formula C20H16N6O B12573469 1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea CAS No. 265646-66-0

1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea

Cat. No.: B12573469
CAS No.: 265646-66-0
M. Wt: 356.4 g/mol
InChI Key: MFCOBHHKOYTRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea is a synthetic organic compound that features a urea linkage between a biphenyl and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea typically involves the following steps:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a phenylboronic acid and a halogenated benzene derivative.

    Tetrazole Formation: The tetrazole moiety can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Urea Linkage Formation: The final step involves the reaction of the biphenyl intermediate with the tetrazole derivative in the presence of a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The urea linkage and tetrazole moiety may allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-phenylphenyl)-3-[2-(1H-tetrazol-5-yl)phenyl]urea: Similar structure but with a different tetrazole isomer.

    1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]thiourea: Similar structure but with a thiourea linkage instead of urea.

Uniqueness

1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea is unique due to its specific combination of biphenyl and tetrazole moieties, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

CAS No.

265646-66-0

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

IUPAC Name

1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C20H16N6O/c27-20(22-18-12-5-4-11-17(18)19-23-25-26-24-19)21-16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,(H2,21,22,27)(H,23,24,25,26)

InChI Key

MFCOBHHKOYTRKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3C4=NNN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.